molecular formula C17H14Br2N2OS2 B5006209 7-[2-(4-bromophenyl)-2-oxoethyl]-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide

7-[2-(4-bromophenyl)-2-oxoethyl]-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide

Cat. No.: B5006209
M. Wt: 486.2 g/mol
InChI Key: XHPMPDJQMCXCJW-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, for example, would likely make the molecule quite heavy and polar. The imidazothiazolium group could potentially form a ring structure, adding to the complexity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom could potentially be replaced in a substitution reaction, and the double bonds in the molecule could participate in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

Without more specific information, it’s difficult to predict the exact mechanism of action of this compound. It could potentially interact with biological molecules in a variety of ways, depending on its structure and properties .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. The presence of the bromine atom, for example, suggests that the compound could be hazardous if ingested or inhaled .

Future Directions

Future research on this compound could involve further exploration of its properties and potential applications. This could include studies on its reactivity, its interactions with other molecules, and its potential uses in fields like medicine or materials science .

Properties

IUPAC Name

1-(4-bromophenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN2OS2.BrH/c18-13-5-3-12(4-6-13)15(21)10-19-7-8-20-14(11-23-17(19)20)16-2-1-9-22-16;/h1-6,9,11H,7-8,10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPMPDJQMCXCJW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(N1CC(=O)C3=CC=C(C=C3)Br)SC=C2C4=CC=CS4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Br2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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